Bromoform-13C

Descripción general

Descripción

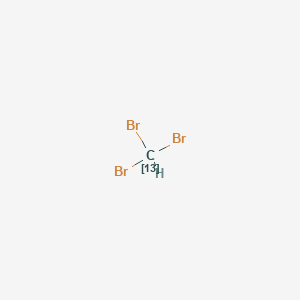

Bromoform-13C, also known as Tribromomethane-13C, is a stable isotope-labeled compound with the chemical formula 13CHBr3. It is a colorless liquid at room temperature, with a high refractive index and density. This compound is primarily used as a laboratory reagent and in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromoform-13C can be synthesized through the haloform reaction, where acetone and sodium hypobromite react to form bromoform. The isotopic labeling is achieved by using 13C-labeled acetone in the reaction. Another method involves the electrolysis of potassium bromide in ethanol, where 13C-labeled ethanol is used .

Industrial Production Methods

Industrial production of this compound is limited due to its specialized applications. It is typically produced in small quantities for research purposes. The production involves the use of 13C-labeled starting materials and follows similar synthetic routes as described above .

Análisis De Reacciones Químicas

Types of Reactions

Bromoform-13C undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Addition Reactions: It can add to carbon-carbon and carbon-heteroatom multiple bonds, forming brominated compounds.

Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

Addition Reactions: Metal catalysts such as palladium or nickel are often used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed

Substitution: Formation of compounds like dibromomethane or bromochloromethane.

Addition: Formation of brominated olefins and other brominated compounds.

Oxidation and Reduction: Formation of various brominated alcohols, acids, and hydrocarbons

Aplicaciones Científicas De Investigación

Environmental Monitoring and Research

Bromoform-13C is utilized in environmental studies to trace the sources and transformations of brominated compounds in the atmosphere. Recent research indicates that anthropogenic bromoform contributes to ozone layer depletion, with studies revealing higher concentrations in the lower atmosphere than previously estimated. For example, a study by Jia et al. (2023) used models based on emissions data from power plants and other sources to assess the impact of bromoform on atmospheric chemistry and its role in ozone degradation .

Case Study: Ozone Layer Impact

- Study Focus : Assessment of bromoform emissions from various sources.

- Findings : Power plants account for 10% to 25.9% of anthropogenic bromoform emissions.

- Implications : Suggests potential need for regulatory measures similar to those established under the Montreal Protocol.

Analytical Chemistry

In analytical chemistry, this compound is employed as a tracer in gas chromatography and mass spectrometry to enhance the detection and quantification of organic compounds. Its isotopic labeling allows for precise tracking during chemical reactions and environmental analyses.

Data Table: Detection Methods

| Method | Detection Limit | Application Area |

|---|---|---|

| Gas Chromatography | 1 ng/L | Water quality monitoring |

| Mass Spectrometry | Varies | Organic compound identification |

Polymer Synthesis

This compound has been explored as a chain transfer agent (CTA) in free radical polymerization processes. A notable study demonstrated its effectiveness in synthesizing block copolymers without the use of metal or sulfur-containing compounds, marking a significant advancement in polymer chemistry .

Case Study: Block Copolymer Synthesis

- Research Objective : Develop a metal-free method for block copolymer synthesis.

- Methodology : Utilized bromoform as a CTA in aqueous free radical polymerization.

- Outcomes : Successfully produced commercially relevant block copolymers with controlled molar mass.

Toxicological Studies

Toxicological profiles of bromoform have highlighted its potential health impacts, particularly concerning its carcinogenic properties. Studies have shown that while bromoform can induce tumors in certain animal models, the implications for human health remain under investigation . this compound can be instrumental in these studies as a tracer to understand metabolic pathways and toxicokinetics.

Data Table: Toxicological Findings

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Carcinogenicity Study | Fischer 344 Rats | 100 | Induction of adenomatous polyps |

| Chronic Toxicity Study | B6C3F1 Mice | 50 | No significant tumor increase |

Agricultural Applications

Emerging research suggests that bromoform may reduce methane production in ruminants, offering potential applications in livestock management to mitigate greenhouse gas emissions . this compound can be used to trace metabolic pathways involved in this process.

Case Study: Methane Reduction

- Research Focus : Assess the efficacy of bromoform in reducing methane emissions from cattle.

- Findings : Significant reduction observed; further studies needed for optimization.

Mecanismo De Acción

The mechanism of action of Bromoform-13C involves its interaction with molecular targets through its bromine atoms. It can inhibit specific biochemical pathways, such as methanogenesis, by interfering with the synthesis of coenzyme-M, a key enzyme in the final step of methanogenesis . The isotopic labeling allows for precise tracking and analysis of its interactions and effects .

Comparación Con Compuestos Similares

Similar Compounds

- Chloroform-13C (13CHCl3)

- Dibromomethane-13C (13CH2Br2)

- Tetrabromomethane-13C (13CCBr4)

Uniqueness

Bromoform-13C is unique due to its three bromine atoms, which provide distinct reactivity and properties compared to other haloforms. Its high density and refractive index make it suitable for specific applications in research and industry. The isotopic labeling further enhances its utility in detailed molecular studies .

Actividad Biológica

Bromoform-13C, a carbon-13 labeled isotopomer of bromoform (CHBr3), has garnered attention for its biological activity, particularly in the context of environmental chemistry and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential applications of this compound.

Overview of Bromoform

Bromoform is a halogenated organic compound that has been used in various applications, including as a solvent and in the production of brominated flame retardants. Its biological activities have been studied extensively due to its potential health effects and environmental impact.

1. Toxicological Profile

Bromoform has been evaluated for its toxicological effects through various studies, including chronic exposure assessments in animal models. Key findings include:

- Carcinogenic Potential : Studies have shown that bromoform can induce adenomatous polyps and adenocarcinomas in the large intestine of Fischer 344 rats. In contrast, no significant tumor incidence was observed in B6C3F1 mice, indicating species-specific responses to bromoform exposure .

- Organ-Specific Effects : Chronic exposure has resulted in liver and kidney damage, characterized by hepatocellular vacuolization and renal nephrosis . A summary of significant exposure levels is presented in Table 1.

| Exposure Route | Significant Effects | Reference |

|---|---|---|

| Oral | Hepatic vacuolization, renal nephrosis | |

| Inhalation | Respiratory irritation, lethargy | |

| Intraperitoneal | Increased lung tumors in certain strains |

2. Enzymatic Activity

Recent research has focused on the enzymatic pathways involved in bromoform biosynthesis. Notably, certain marine algae such as Asparagopsis taxiformis produce bromoform through specific enzymatic reactions involving haloperoxidases . This biogenetic pathway is crucial for understanding the ecological role of bromoform and its potential applications in reducing methane emissions from livestock when used as a feed additive.

1. Environmental Impact

A study highlighted the role of anthropogenic emissions of bromoform in atmospheric chemistry, particularly its contribution to ozone depletion at the extratropical tropopause . This research underscores the importance of monitoring bromoform levels due to their environmental implications.

2. Agricultural Applications

Recent findings suggest that whole Asparagopsis seaweed is more effective than isolated bromoform in reducing methane emissions from cattle. This approach leverages the natural production of bromoform by the seaweed, presenting a sustainable alternative for mitigating greenhouse gases in agriculture .

Propiedades

IUPAC Name |

tribromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486626 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-81-4 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.